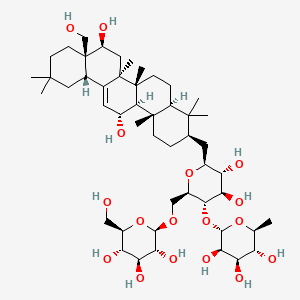

Hydroxysaikosaponin c

Description

Properties

Molecular Formula |

C49H82O17 |

|---|---|

Molecular Weight |

943.2 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[[(3R,4aS,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8,14-dihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]methyl]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C49H82O17/c1-22-32(54)35(57)39(61)43(63-22)66-40-29(20-62-42-38(60)36(58)34(56)28(19-50)65-42)64-27(33(55)37(40)59)15-23-9-11-46(6)30(45(23,4)5)10-12-47(7)41(46)26(52)16-24-25-17-44(2,3)13-14-49(25,21-51)31(53)18-48(24,47)8/h16,22-23,25-43,50-61H,9-15,17-21H2,1-8H3/t22-,23+,25-,26+,27-,28+,29+,30-,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43-,46-,47+,48+,49+/m0/s1 |

InChI Key |

FYSPDOVIRIPTOC-UYMPCGPXSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)C[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4[C@@H](C=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)O)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)CC3CCC4(C(C3(C)C)CCC5(C4C(C=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)O)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Biogenesis of Hydroxysaikosaponin C

Precursor Pathways to Hydroxysaikosaponin c Synthesis

The foundation of this compound lies in the convergence of two major biosynthetic pathways that supply its core components: the aglycone backbone and the attached sugar moieties.

Mevalonate (B85504) Pathway Contribution to this compound Aglycone

The aglycone, or non-sugar portion, of this compound is a triterpenoid (B12794562) skeleton derived from the mevalonate (MVA) pathway. frontiersin.orgresearchgate.netnih.gov This fundamental pathway, occurring in the cytosol, is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon precursors for all isoprenoids. researchgate.netnih.gov

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.commdpi.com A key regulatory enzyme, HMG-CoA reductase (HMGR), then catalyzes the reduction of HMG-CoA to mevalonic acid. mdpi.commdpi.com Following a series of phosphorylation and decarboxylation steps, mevalonic acid is converted into IPP. mdpi.commdpi.com IPP is then isomerized to DMAPP. mdpi.com

The subsequent steps involve the sequential condensation of these five-carbon units. Two molecules of IPP and one molecule of DMAPP combine to form the 15-carbon farnesyl pyrophosphate (FPP). nih.govmdpi.com The head-to-head condensation of two FPP molecules, catalyzed by squalene (B77637) synthase (SS), yields the 30-carbon linear precursor, squalene. nih.govmdpi.com Squalene epoxidase (SE) then introduces an epoxide group to form 2,3-oxidosqualene (B107256). nih.govmdpi.com This molecule stands at a critical juncture, serving as the common precursor for the biosynthesis of various triterpenoids and steroids. nih.govinnovareacademics.in The cyclization of 2,3-oxidosqualene by β-amyrin synthase (BAS) is the first committed step in the biosynthesis of the oleanane-type triterpenoid backbone of saikosaponins, including this compound. mdpi.comnih.gov

Table 1: Key Enzymes in the Mevalonate Pathway Leading to the Saikosaponin Aglycone

| Enzyme | Abbreviation | Function |

| Acetyl-CoA C-acetyltransferase | AACT | Condenses two acetyl-CoA molecules. frontiersin.org |

| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | Forms HMG-CoA from acetoacetyl-CoA and acetyl-CoA. frontiersin.org |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to mevalonic acid. frontiersin.org |

| Mevalonate kinase | MK | Phosphorylates mevalonic acid. frontiersin.org |

| Phosphomevalonate kinase | PMK | Converts mevalonate-5-phosphate to mevalonate-5-pyrophosphate. frontiersin.org |

| Mevalonate diphosphate (B83284) decarboxylase | MVD | Decarboxylates mevalonate-5-pyrophosphate to form IPP. frontiersin.org |

| Isopentenyl diphosphate isomerase | IDI | Isomerizes IPP to DMAPP. frontiersin.org |

| Farnesyl diphosphate synthase | FPS | Synthesizes FPP from IPP and DMAPP. mdpi.com |

| Squalene synthase | SS | Condenses two FPP molecules to form squalene. mdpi.com |

| Squalene epoxidase | SE | Epoxidizes squalene to 2,3-oxidosqualene. mdpi.com |

| β-amyrin synthase | β-AS | Cyclizes 2,3-oxidosqualene to β-amyrin. frontiersin.org |

Biosynthetic Origin of Glycosyl Moieties in this compound

The sugar moieties attached to the saikosaponin aglycone, which significantly influence its biological activity and properties like water solubility, are derived from the hexosamine biosynthesis pathway (HBP). mdpi.comnih.gov This pathway produces activated sugar donors, primarily in the form of uridine (B1682114) diphosphate (UDP)-sugars. nih.gov

The HBP utilizes intermediates from glycolysis, such as fructose-6-phosphate, and the amino acid glutamine to generate UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov This key metabolite can then be interconverted to other UDP-sugars, such as UDP-glucose, UDP-galactose, and UDP-rhamnose, by a series of enzymes including epimerases and dehydrogenases. researchgate.net These UDP-sugars serve as the direct donors for the glycosylation of the triterpenoid backbone. mdpi.com For instance, isomaltose (B16258) is formed by the connection of two glucose molecules through an α1→6 linkage. dtu.dk

Enzymatic Steps in this compound Biogenesis

Following the synthesis of the β-amyrin backbone and the pool of UDP-sugars, a series of tailoring enzymes, including glycosyltransferases and cytochrome P450 monooxygenases, act sequentially to produce the final this compound molecule.

Glycosyltransferases Involved in this compound Formation

Glycosylation, the attachment of sugar moieties, is a critical step in the biosynthesis of saikosaponins, contributing to their vast structural diversity. mdpi.com This process is catalyzed by a large and diverse family of enzymes known as UDP-glycosyltransferases (UGTs). nih.gov UGTs catalyze the transfer of a sugar residue from a UDP-sugar donor to the triterpenoid aglycone. nih.gov

The formation of this compound likely involves a step-wise glycosylation process, where specific UGTs sequentially add sugar units to the β-amyrin backbone. While the precise UGTs responsible for the synthesis of this compound are still under investigation, studies on other saponins (B1172615) have revealed the involvement of several UGT families, including UGT71, UGT73, UGT74, and UGT91. mdpi.com For example, in Medicago truncatula, UGT73K1 and UGT71G1 are involved in terpenoid biosynthesis. mdpi.com Transcriptome analysis of Bupleurum chinense has identified several UGT genes that are likely candidates for involvement in saikosaponin biosynthesis. frontiersin.org The glycosylation process is crucial for the stability and biological activity of the final saponin (B1150181) molecule. mdpi.com

Cytochrome P450 Enzymes in this compound Hydroxylation

The "hydroxy" prefix in this compound indicates the presence of at least one hydroxyl group on the saikosaponin backbone, a modification catalyzed by cytochrome P450 monooxygenases (P450s). nih.gov P450s are a superfamily of heme-containing enzymes that play a pivotal role in the oxidation of a wide range of substrates in plant secondary metabolism. nih.govmdpi.com

In the context of saikosaponin biosynthesis, P450s are responsible for the regio- and stereospecific hydroxylation of the β-amyrin scaffold. nih.govfrontiersin.org This hydroxylation is a key step in creating the chemical diversity observed among different saikosaponins. For instance, the P450 enzyme CYP716Y1 from Bupleurum falcatum has been shown to catalyze the C-16α hydroxylation of triterpenes. frontiersin.org While the specific P450 responsible for the hydroxylation pattern of this compound has not been definitively identified, it is evident that these enzymes are crucial for its formation. The oxidation reactions catalyzed by P450s occur after the initial cyclization of 2,3-oxidosqualene and before or in concert with the glycosylation steps. nih.gov

Regulation of this compound Biosynthesis

The biosynthesis of this compound is a tightly regulated process, influenced by both internal developmental cues and external environmental factors. nih.gov The expression of the genes encoding the biosynthetic enzymes, such as those for β-amyrin synthase (BAS), P450s, and UGTs, is subject to transcriptional regulation. nih.gov

Plant hormones, particularly methyl jasmonate (MeJA), have been shown to play a significant role in regulating saikosaponin production. mdpi.com Application of MeJA can lead to an increase in the transcript levels of key biosynthetic genes, resulting in higher accumulation of saikosaponins. mdpi.com This suggests the involvement of jasmonate-responsive transcription factors in controlling the saikosaponin biosynthetic pathway.

Furthermore, environmental stresses, such as drought, have been observed to stimulate the biosynthesis of saikosaponins. mdpi.com This response is often mediated by changes in the levels of plant hormones like abscisic acid, salicylic (B10762653) acid, and jasmonic acid, which in turn modulate the expression of biosynthetic genes. mdpi.com The complex interplay of these regulatory factors ensures that the production of this compound is finely tuned to the plant's developmental stage and environmental conditions.

Transcriptional and Translational Control Mechanisms

The biosynthesis of this compound and other saikosaponins is tightly regulated at the genetic level, primarily through the control of transcription. The expression of the biosynthetic pathway genes is orchestrated by various families of transcription factors (TFs), which act as molecular switches to turn gene expression on or off in response to internal and external signals. researchgate.net

Detailed research findings include:

bHLH Transcription Factors : Studies in Bupleurum chinense have identified specific basic helix-loop-helix (bHLH) TFs, namely BcbHLH1, BcbHLH2, BcbHLH3, and BcbHLH4, that play a critical role. tandfonline.comnih.gov These TFs are responsive to the plant hormone abscisic acid (ABA) and show coordinated expression with key pathway genes. For instance, a strong positive correlation was found between the expression of BcbHLH1 and BcHMGR (r = 0.62) and between BcbHLH4 and BcBAS (r = 0.78), indicating their role as crucial regulatory nodes. nih.gov These TFs are predominantly expressed in stems and young leaves and are localized to the nucleus, consistent with their function in transcriptional regulation. tandfonline.comnih.gov

Other TF Families : Overexpression of a specific bZIP transcription factor, BcbZIP134, in hairy roots of B. chinense was found to decrease the levels of saikosaponins. mdpi.com Furthermore, the expression of certain WRKY TFs showed a consistent trend with saikosaponin content following treatment with environmental stressors. mdpi.com

While transcriptional control is a well-documented regulatory layer, information on specific translational control mechanisms (i.e., regulation of the rate of protein synthesis from mRNA) remains less defined in the context of this compound biosynthesis. The primary level of control appears to be the regulation of gene expression, which dictates the amount of available enzyme for the biosynthetic process.

Table 2: Transcription Factors Implicated in Saikosaponin Biosynthesis Regulation

| Transcription Factor Family | Specific Factor(s) | Observed Effect on Saikosaponin Pathway | Plant Species | Reference |

|---|---|---|---|---|

| bHLH (basic helix-loop-helix) | BcbHLH1-BcbHLH4 | Positively correlates with expression of key biosynthetic genes (BcHMGR, BcBAS); responds to ABA. | Bupleurum chinense | tandfonline.comnih.govnih.gov |

| bZIP (basic leucine (B10760876) zipper) | BcbZIP134 | Overexpression led to a decrease in saikosaponin content. | Bupleurum chinense | mdpi.com |

| WRKY | Multiple | Expression levels correlate with saikosaponin content under stress conditions. | Bupleurum chinense | mdpi.comresearchgate.net |

Environmental and Developmental Factors Influencing this compound Production

The production and accumulation of this compound are not static but are dynamically influenced by a range of external environmental cues and internal developmental programs. benthamdirect.comnih.gov These factors often exert their influence by modulating the transcriptional control mechanisms discussed previously.

Environmental Factors

Phytohormones and abiotic stressors are significant environmental factors that can alter the biosynthetic output of saikosaponins. nih.govresearchgate.net

Phytohormones : Plant hormones act as signaling molecules that can trigger changes in secondary metabolism.

Abscisic Acid (ABA) : Application of ABA to B. chinense hairy roots resulted in a dose-dependent reduction in saikosaponin content. tandfonline.comnih.gov This effect is linked to the ABA-responsive bHLH transcription factors that can down-regulate the biosynthetic pathway. nih.gov

Methyl Jasmonate (MeJA) : MeJA is a well-known elicitor that can promote the accumulation of secondary metabolites. mdpi.com It has been shown to increase saikosaponin levels in Bupleurum roots, although the underlying regulatory network is complex, with time-dependent up- and down-regulation of various pathway genes. mdpi.com

Brassinolides (BRs) : Application of brassinolides, a class of steroid hormones, can enhance saikosaponin production. Treatment of B. chinense with a 0.2 mg/L BRs solution significantly increased the content of saikosaponins, including saikosaponin c. frontiersin.org This was accompanied by an upregulation of key biosynthetic genes such as HMGR, SE, and various P450s and UGTs. frontiersin.org

Table 3: Effect of Phytohormone Elicitors on Saikosaponin Production

| Elicitor | Concentration | Observed Effect | Reference |

|---|---|---|---|

| Abscisic Acid (ABA) | 100 or 200 µmol/L | Dose-dependent reduction in total saikosaponins. | tandfonline.comnih.gov |

| Methyl Jasmonate (MeJA) | Not specified | Can increase the accumulation of saikosaponins. | mdpi.com |

Developmental Factors

The accumulation of this compound also varies depending on the age and developmental stage of the plant, as well as the specific organ.

Plant Age : The composition and concentration of saikosaponins can change as the plant matures. In one study of a Bupleurum cultivar, the content of saikosaponin c, along with saikosaponins a and d, remained consistently high across three successive developmental stages, suggesting their importance throughout the plant's life cycle. epdf.pub

Organ-Specific Accumulation : The biosynthesis and accumulation of saikosaponins are not uniform throughout the plant. Integrated analysis of gene expression and metabolite content in B. chinense has revealed significant differences between the roots, stems, leaves, and flowers. nih.gov For instance, the expression of regulatory BcbHLH genes was found to be most prominent in the stems and young leaves, indicating these may be key sites of transcriptional control over the pathway. tandfonline.comnih.gov The roots of Bupleurum are typically the primary site of saikosaponin accumulation and are the part most often used for medicinal purposes.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Saikosaponin |

| Saikosaponin a |

| Saikosaponin c |

| Saikosaponin d |

| Saikosaponin e |

| Saikosaponin f |

| Isopentenyl diphosphate |

| Dimethylallyl diphosphate |

| Farnesyl diphosphate |

| Squalene |

| 2,3-oxidosqualene |

| β-amyrin |

| Abscisic acid |

| Methyl jasmonate |

Molecular and Cellular Mechanisms of Action of Hydroxysaikosaponin C

Interaction with Cellular Receptors and Signaling Pathways

The biological effects of Hydroxysaikosaponin c are mediated through its interaction with a complex network of cellular receptors and downstream signaling cascades. While direct research on this compound is still emerging, studies on related saikosaponins provide a foundational understanding of its likely mechanisms.

Membrane receptors are the primary gatekeepers of cellular communication, translating extracellular cues into intracellular responses. The interaction of saikosaponins with these receptors can trigger a cascade of events that influence cell fate and function.

G-protein coupled receptors (GPCRs) constitute a large family of transmembrane receptors that play a pivotal role in a myriad of physiological processes. researchgate.net While direct evidence for this compound binding to GPCRs is limited, research on other saikosaponins suggests potential interactions. For instance, Saikosaponin-d has been found to regulate the G protein-coupled estrogen receptor 1 (GPER1), which is involved in alleviating hepatic fibrosis. nih.gov Another study noted that Saikosaponin A can inhibit pseudo-allergy through the Mas-related G protein-coupled receptor (Mrgprx2) pathway. nih.gov TGR5, a G protein-coupled bile acid receptor, has also been implicated in the mechanisms of saikosaponins in treating gastric ulcers. imrpress.com These findings suggest that saikosaponins, as a class, may modulate GPCR signaling, a mechanism that could potentially extend to this compound.

Receptor Tyrosine Kinases (RTKs) are a class of cell surface receptors that are critical regulators of cellular growth, differentiation, and metabolism. jcancer.org Dysregulation of RTK signaling is often associated with various diseases, including cancer. Evidence suggests that saikosaponins can modulate RTK activity. For example, Saikosaponin D has been shown to enhance the sensitivity of non-small cell lung cancer cells to gefitinib (B1684475), a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR). jcancer.org This suggests a potential interaction with the EGFR signaling pathway. Furthermore, Saikosaponin D has been reported to overcome resistance to tyrosine kinase inhibitors in leukemia by targeting FTO/m6A signaling. thno.org Although direct modulation of RTKs by this compound has not been explicitly demonstrated, the activity of related compounds points towards a possible area of investigation.

Upon receptor engagement, the signal is transduced intracellularly through complex signaling cascades. Saikosaponins have been shown to significantly impact two major signaling pathways: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. A systematic review has indicated that the pharmacological activities of saikosaponins, including Saikosaponin c, are primarily mediated through these pathways. tandfonline.com

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.govspandidos-publications.com Several studies have demonstrated that saikosaponins can modulate the MAPK pathway. Saikosaponin A has been shown to exert its anti-inflammatory effects by inhibiting the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Similarly, Saikosaponin D has been found to inhibit adipogenesis by affecting the MAPK pathway in 3T3-L1 adipocytes. nih.gov Research on the effect of saikosaponins on atherosclerosis has also implicated the MAPK signaling pathway, where it was observed to inhibit the activation of p38 and ERK1/2. spandidos-publications.com Given that this compound is a prominent saikosaponin, it is highly probable that it also regulates cellular functions through the modulation of the MAPK cascade.

Table 1: Research Findings on Saikosaponin Modulation of the MAPK Pathway

| Saikosaponin | Cell/Model System | Key Findings on MAPK Pathway | Reference |

|---|---|---|---|

| Saikosaponin A | LPS-stimulated RAW 264.7 cells | Inhibited phosphorylation of p38 MAPK and JNK. | nih.gov |

| Saikosaponin D | 3T3-L1 Adipocytes | Inhibited adipogenesis via the MAPK pathway. | nih.gov |

| Saikosaponins | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited activation of p38 and ERK1/2 in the context of atherosclerosis. | spandidos-publications.com |

| Saikosaponin D | Human Malignant Glioma U87 Cells | Suppressed proliferation and enhanced apoptosis via downregulation of the ERK pathway and activation of JNK. | tandfonline.com |

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, immune function, and cell survival. europeanreview.orgspandidos-publications.com A substantial body of evidence indicates that saikosaponins are potent modulators of the NF-κB pathway. Saikosaponin A has been demonstrated to inhibit the activation of the NF-κB signaling pathway by preventing the phosphorylation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov Saikosaponin a has also been shown to attenuate inflammation in hypertrophied adipocytes through the ERK/NF-κB signaling pathways. nih.gov Furthermore, Saikosaponin b2 has been found to inhibit primary liver cancer by regulating the STK4/IRAK1/NF-κB pathway. mdpi.com Saikosaponin A has also been implicated in mitigating the progression of Parkinson's disease by attenuating neuroinflammation through the TLR4/MyD88/NF-κB pathway. europeanreview.org These findings strongly suggest that this compound, as a key saikosaponin, likely exerts its biological effects, at least in part, by modulating the NF-κB signaling cascade.

Table 2: Research Findings on Saikosaponin Modulation of the NF-κB Pathway

| Saikosaponin | Cell/Model System | Key Findings on NF-κB Pathway | Reference |

|---|---|---|---|

| Saikosaponin A | LPS-stimulated RAW 264.7 cells | Inhibited IκBα phosphorylation and p65 nuclear translocation. | nih.govnih.gov |

| Saikosaponin a | Hypertrophied 3T3-L1 adipocytes | Attenuated inflammation via ERK/NF-κB signaling. | nih.gov |

| Saikosaponin b2 | Primary Liver Cancer Model | Inhibited cancer progression by regulating the STK4/IRAK1/NF-κB pathway. | mdpi.com |

| Saikosaponin A | Parkinson's Disease Model | Attenuated neuroinflammation via the TLR4/MyD88/NF-κB axis. | europeanreview.org |

| Saikosaponins | Acetic Acid-Induced Gastric Ulcer in Rats | Regulated NF-κB and TNF-α expression. | imrpress.com |

Intracellular Signaling Cascades Affected by this compound

PI3K/Akt/mTOR Pathway Involvement in this compound Effects

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. wikipedia.orgmdpi.com Dysregulation of this pathway is frequently observed in various diseases. Emerging evidence suggests that this compound may exert some of its biological effects by modulating the PI3K/Akt/mTOR pathway.

Network pharmacology analyses have indicated that the PI3K-Akt signaling pathway is a potential target of saikosaponins, including by extension, this compound. rsc.orgresearchgate.net This pathway is integral to cellular functions such as quiescence, proliferation, and longevity. wikipedia.org The activation of PI3K leads to the phosphorylation and subsequent activation of Akt. Activated Akt can then influence a variety of downstream targets, one of which is mTOR. The activation of mTOR can, in turn, affect the transcription of proteins like p70 or 4EBP1. wikipedia.org

While direct studies on this compound are limited, research on related saikosaponins provides insight into the potential mechanisms. For instance, Saikosaponin A (SSA) has been shown to induce apoptosis in gastric cancer cells by blocking the PI3K/Akt/mTOR pathway. researchgate.net This suggests that saikosaponins can interfere with this signaling cascade, leading to anti-proliferative effects. Given the structural similarities among saikosaponins, it is plausible that this compound could operate through a similar mechanism. The pathway's components, including PI3K, Akt, and mTOR, represent potential therapeutic targets for various conditions. mdpi.com

Further research focusing specifically on this compound is necessary to fully elucidate its interaction with the PI3K/Akt/mTOR pathway and confirm whether it directly or indirectly modulates key components of this critical cellular signaling network.

Enzymatic Targets and Substrate Modulation by this compound

Direct Enzyme Inhibition or Activation

The direct interaction of this compound with specific enzymes, leading to either inhibition or activation, is a key aspect of its mechanism of action. While comprehensive studies on this compound are still emerging, the broader class of saikosaponins has been shown to interact with various enzymes.

One of the well-understood mechanisms of enzyme modulation is competitive inhibition, where a molecule structurally similar to the enzyme's natural substrate binds to the active site, thereby preventing the substrate from binding. wikipedia.orglibretexts.org This type of inhibition can often be overcome by increasing the concentration of the substrate. wikipedia.org Another mechanism is noncompetitive inhibition, where the inhibitor binds to an allosteric site, a location other than the active site, causing a conformational change in the enzyme that reduces its catalytic efficiency. nih.gov In this case, increasing the substrate concentration does not reverse the inhibition. nih.gov

For example, saikosaponins have been investigated for their potential to inhibit various enzymes. While specific data on this compound is limited, related compounds have shown inhibitory activity against certain enzymes. nzdr.ru It is plausible that this compound could act as a competitive or noncompetitive inhibitor for specific enzymatic targets. For instance, if this compound were to act as a competitive inhibitor, it would likely share structural resemblances with the endogenous substrate of the target enzyme. libretexts.org

"Suicide substrates," or mechanism-based inactivators, represent a form of irreversible inhibition where the inhibitor binds to the active site and is converted by the enzyme into a reactive species that covalently modifies and inactivates the enzyme. d-nb.info Whether this compound can act as a suicide substrate for any enzyme is a subject for future investigation.

| Inhibition Type | Description | Effect on Enzyme Kinetics |

| Competitive | Inhibitor resembles the substrate and binds to the active site. wikipedia.orglibretexts.org | Vmax remains the same, Km increases. wikipedia.org |

| Noncompetitive | Inhibitor binds to an allosteric site, changing the enzyme's conformation. nih.gov | Vmax decreases, Km remains the same. nih.gov |

| Irreversible | Inhibitor covalently binds to the active site, permanently inactivating the enzyme. libretexts.org | Vmax is reduced, and the enzyme is permanently inactivated. |

Indirect Enzyme Regulation through Gene Expression

Beyond direct interaction, this compound can indirectly modulate enzyme activity by altering the expression of the genes that encode them. This regulation occurs at the transcriptional level, influencing the synthesis of new enzyme molecules.

Studies on saikosaponins have demonstrated their ability to modulate the expression of various genes. researchgate.netresearchgate.net For instance, Saikosaponin A has been observed to influence the expression of proto-oncogenes such as c-jun, junB, and c-fos. researchgate.net This modulation of gene expression can lead to either an increase or decrease in the cellular concentration of specific enzymes, thereby altering metabolic or signaling pathways.

The mechanism often involves the interaction of the compound or its metabolites with transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA. khanacademy.org By affecting the activity of these transcription factors, this compound can influence the production of a wide array of enzymes. For example, if this compound were to upregulate the transcription of a particular enzyme, it would lead to an increased synthesis of that enzyme, enhancing its cellular activity. Conversely, downregulation would have the opposite effect. This indirect regulation of enzyme levels is a critical component of the pleiotropic effects observed with many bioactive compounds.

This compound Influence on Gene Expression and Epigenetics

Transcriptional Regulation by this compound

Transcriptional regulation is a fundamental process by which cells control which genes are turned on or off. khanacademy.org this compound, like other bioactive molecules, can influence this process, thereby affecting cellular function and fate. The regulation of gene expression can be intricate, involving a network of transcription factors, enhancers, and repressors. nih.gov

Research on saikosaponins suggests that they can modulate gene expression through various mechanisms. researchgate.net For example, Saikosaponin A has been shown to induce the expression of certain proto-oncogenes. researchgate.net This indicates that saikosaponins can interact with the cellular machinery that controls gene transcription. The insulin (B600854) receptor, for instance, has been found to associate with RNA polymerase II at gene promoters, directly influencing the transcription of genes related to metabolism and disease. nih.gov It is plausible that this compound could exert its effects through similar interactions with transcription factors or other components of the transcriptional apparatus.

Furthermore, the regulation of gene expression is not always a simple on-or-off switch. The levels of transcription can be finely tuned. Unbiased genome-wide screening approaches have been instrumental in identifying key regulators of gene expression. elifesciences.org Such studies could in the future pinpoint the specific transcription factors and signaling pathways that are directly affected by this compound, providing a more detailed understanding of its transcriptional regulatory effects.

| Regulatory Element | Function in Transcription | Potential Modulation by this compound |

| Transcription Factors | Proteins that bind to specific DNA sequences to control the rate of transcription. khanacademy.org | Could alter the binding affinity or activity of specific transcription factors. |

| Enhancers | DNA sequences that can be bound by proteins (activators) to increase the likelihood that transcription of a particular gene will occur. nih.gov | May influence the interaction between enhancers and their associated activators. |

| Repressors | Proteins that bind to operator regions of DNA to prevent transcription. khanacademy.org | Could potentially interfere with the binding of repressors to DNA. |

| Promoters | DNA regions where transcription is initiated. nih.gov | May affect the assembly of the transcription initiation complex at the promoter. |

Post-transcriptional Modulation by this compound

Post-transcriptional regulation encompasses the mechanisms that control gene expression after a gene has been transcribed into RNA. uomustansiriyah.edu.iq This level of regulation is crucial for fine-tuning the amount of protein produced from a gene and involves processes such as RNA processing, stability, and localization. numberanalytics.com Key players in post-transcriptional regulation include non-coding RNAs, like microRNAs (miRNAs), and RNA-binding proteins (RBPs). numberanalytics.comfrontiersin.org

While direct evidence for the role of this compound in post-transcriptional modulation is currently scarce, the known activities of related compounds and the general principles of post-transcriptional control offer a framework for its potential mechanisms. For example, miRNAs are small RNA molecules that can bind to messenger RNAs (mRNAs), leading to their degradation or the repression of their translation into protein. numberanalytics.com It is conceivable that this compound could influence the expression or activity of specific miRNAs, thereby indirectly affecting the stability and translation of their target mRNAs.

RNA-binding proteins are another critical component of post-transcriptional control. They can bind to mRNAs and influence their splicing, transport, stability, and translation. frontiersin.org The activity of RBPs can be modulated by various cellular signals, and it is possible that this compound could interact with and alter the function of specific RBPs. This would provide another layer of regulatory control over gene expression. The complexity of post-transcriptional regulation allows for rapid and dynamic adjustments to cellular conditions, and investigating the role of this compound in these processes is a promising area for future research. nih.gov

Modulation of Cell Cycle and Apoptosis Pathways by this compound

Cell Cycle Arrest Mechanisms Induced by Hydroxysaikosaponin cSaikosaponins A and D are known to induce G0/G1 phase cell cycle arresteuropeanreview.orgnih.govmdpi.com. However, specific flow cytometry analysis and the molecular regulators of cell cycle arrest directly influenced by this compound have not been specifically reported.

Due to the absence of detailed and specific research findings for this compound across these critical areas of molecular and cellular biology, the generation of a thorough and scientifically accurate article adhering to the provided outline is not feasible at this time. Further original research is required to elucidate the specific mechanisms of this particular compound.

Pro-apoptotic Signaling Pathways Triggered by this compound

Based on studies of related saikosaponins, this compound likely initiates apoptosis by activating a cascade of pro-apoptotic signaling molecules. This involves both the intrinsic and extrinsic pathways of apoptosis.

The intrinsic pathway is initiated by cellular stress and damage, leading to changes in the mitochondrial membrane. worldscientific.com Studies on Saikosaponin a (SSa) have shown that it can trigger the translocation of pro-apoptotic proteins like BAX and BAK from the cytosol to the outer mitochondrial membrane. worldscientific.com This leads to a reduction in the mitochondrial membrane potential and the subsequent release of apoptotic factors, such as cytochrome c, into the cytoplasm. worldscientific.comtandfonline.commdpi.com Once in the cytoplasm, cytochrome c can activate caspase-9, which in turn activates executioner caspases like caspase-3, leading to the breakdown of cellular components. mdpi.comnih.govspandidos-publications.com

Furthermore, various saikosaponins have been shown to upregulate the expression of other pro-apoptotic proteins. For instance, SSa can increase the levels of BAK, Bcl-2-associated death promoter (BAD), and p53 upregulated modulator of apoptosis (PUMA). worldscientific.com Saikosaponin d (SSd) has been observed to increase the expression of the pro-apoptotic protein Bad. nih.gov

The extrinsic pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of initiator caspases like caspase-8. nih.gov Saikosaponins have been found to enhance the interaction between death receptors and their ligands, thereby triggering the caspase-8 pathway. dovepress.com SSa, for example, has been shown to induce the sequential activation of caspase-2 and caspase-8. nih.govnih.gov In some instances, saikosaponins can also activate caspase-4, which is associated with endoplasmic reticulum stress-induced apoptosis and can act upstream of caspase-2. nih.govnih.govoncotarget.com

The activation of these initiator caspases converges on the activation of executioner caspases, primarily caspase-3. spandidos-publications.com The cleavage and activation of caspase-3 are common downstream events observed with various saikosaponins, including SSa and SSd. nih.govspandidos-publications.comlongdom.org

Table 1: Pro-apoptotic Signaling Molecules Potentially Modulated by this compound (Based on studies of related Saikosaponins)

| Molecule | Type | Observed Effect of Related Saikosaponins | Related Saikosaponin(s) |

| Bax | Pro-apoptotic Bcl-2 family protein | Increased expression and translocation to mitochondria. worldscientific.comlongdom.orgnih.govspandidos-publications.comworldscientific.com | SSa, SSd |

| Bak | Pro-apoptotic Bcl-2 family protein | Increased expression and translocation to mitochondria. worldscientific.com | SSa |

| Bad | Pro-apoptotic BH3-only protein | Increased expression. nih.govworldscientific.com | SSa, SSd |

| PUMA | Pro-apoptotic BH3-only protein | Upregulated expression. worldscientific.com | SSa |

| Cytochrome c | Mitochondrial protein | Released into the cytoplasm. tandfonline.commdpi.comnih.gov | SSa, SS-b2, SSd |

| Caspase-3 | Executioner caspase | Activated/cleaved. mdpi.comnih.govspandidos-publications.comlongdom.org | SSa, SS-b2, SSd |

| Caspase-9 | Initiator caspase | Activated. mdpi.comnih.govspandidos-publications.comdovepress.com | SS-b2, SSd |

| Caspase-8 | Initiator caspase | Activated. nih.govdovepress.comnih.govnih.govspandidos-publications.com | SSa, SSd |

| Caspase-4 | Initiator caspase | Activated. nih.govnih.govoncotarget.com | SSa |

| c-myc | Transcription factor | Increased mRNA levels. worldscientific.comnih.gov | SSd |

| p53 | Tumor suppressor protein | Increased mRNA levels. nih.gov | SSd |

| JNK | Protein kinase | Phosphorylated/activated. spandidos-publications.comdovepress.com | SSd |

Anti-apoptotic Mechanisms Counteracted by this compound

In conjunction with activating pro-apoptotic pathways, this compound is also likely to counteract the cellular mechanisms that inhibit apoptosis. A key family of proteins involved in preventing apoptosis is the Bcl-2 family of anti-apoptotic proteins, which includes Bcl-2 and Bcl-xL. nih.gov These proteins function by sequestering pro-apoptotic proteins like BAX and BAK, thereby preventing mitochondrial outer membrane permeabilization. nih.gov

Research on related saikosaponins demonstrates their ability to downregulate these anti-apoptotic proteins. For example, both Saikosaponin a (SSa) and Saikosaponin d (SSd) have been shown to decrease the expression of Bcl-2. nih.govworldscientific.commdpi.comnih.govspandidos-publications.com This reduction in Bcl-2 levels shifts the cellular balance in favor of apoptosis. By lowering the levels of anti-apoptotic proteins, the inhibitory control over pro-apoptotic proteins is released, facilitating the induction of cell death.

Another important anti-apoptotic mechanism involves the PI3K/Akt signaling pathway. The activation of Akt can inhibit the mitochondrial pathway of apoptosis. longdom.org Studies have shown that SSa can induce apoptosis by inactivating the PI3K/Akt signaling pathway, leading to a decrease in the phosphorylation of Akt and its downstream targets. tandfonline.comlongdom.org

Table 2: Anti-apoptotic Signaling Molecules Potentially Counteracted by this compound (Based on studies of related Saikosaponins)

| Molecule | Type | Observed Effect of Related Saikosaponins | Related Saikosaponin(s) |

| Bcl-2 | Anti-apoptotic Bcl-2 family protein | Decreased expression. nih.govworldscientific.commdpi.comnih.govspandidos-publications.comnih.gov | SSa, SSd |

| Bcl-xL | Anti-apoptotic Bcl-2 family protein | Downregulated expression. mdpi.com | SSd |

| Akt | Protein kinase | Decreased phosphorylation (inactivation). tandfonline.comnih.govspandidos-publications.comlongdom.org | SSa, SS-b2, SSd |

| PI3K | Protein kinase | Decreased phosphorylation (inactivation). tandfonline.comlongdom.org | SSa |

Biological Activities of Hydroxysaikosaponin C in in Vitro Models Mechanistic Focus

Anti-inflammatory and Immunomodulatory Effects of Hydroxysaikosaponin c

This compound, more commonly known as Saikosaponin c, is a triterpenoid (B12794562) saponin (B1150181) that has been the subject of in vitro research to elucidate its biological activities. Studies on Saikosaponin c and structurally related saikosaponins have revealed significant anti-inflammatory and immunomodulatory properties, primarily through the modulation of immune cell functions and signaling pathways.

Research into the effects of saikosaponins on immune cells demonstrates a clear capacity to modulate the production of key signaling molecules like cytokines and chemokines. In vitro studies using various immune and epithelial cell lines have shown that these compounds can suppress pro-inflammatory mediators, a crucial aspect of their anti-inflammatory profile.

One key study on human keratinocyte cells (HaCaT) found that Saikosaponin c (SSC) effectively reduces the expression of thymic stromal lymphopoietin (TSLP) induced by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). mdpi.com TSLP is a critical cytokine in initiating Th2-mediated inflammatory responses, characteristic of allergic diseases. mdpi.com The mechanism underlying this effect was identified as the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. mdpi.com

While direct studies on Saikosaponin c are specific, research on related compounds like Saikosaponin a (SSa) provides further insight into the mechanistic actions of this class of molecules. SSa has been shown to markedly inhibit the production of pro-inflammatory cytokines, including TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov Concurrently, SSa was found to upregulate the expression of the anti-inflammatory cytokine IL-10. nih.gov This dual action of suppressing pro-inflammatory cytokines while boosting anti-inflammatory ones highlights a sophisticated immunomodulatory capability. The primary mechanisms for these effects were identified as the suppression of both the MAPK and the Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.gov Similarly, in activated T cells, SSa potently suppressed the production of IL-2, Interferon-gamma (IFN-γ), and TNF-α.

The broader anti-inflammatory action of saikosaponins also involves the inhibition of arachidonic acid metabolism, specifically targeting cyclooxygenase (COX) and lipoxygenase (LOX) metabolites. nih.gov

| Saikosaponin | Cell Model | Stimulant | Effect on Cytokine/Mediator | Observed Mechanism |

|---|---|---|---|---|

| Saikosaponin c | HaCaT Keratinocytes | TNF-α | ↓ TSLP | Inhibition of MAPK pathway mdpi.com |

| Saikosaponin a | RAW 264.7 Macrophages | LPS | ↓ TNF-α, IL-1β, IL-6; ↑ IL-10 | Inhibition of MAPK and NF-κB pathways nih.gov |

| Saikosaponin a | Mouse T Cells | Concanavalin (B7782731) A | ↓ IL-2, IFN-γ, TNF-α | Inhibition of T-cell activation |

The immunomodulatory effects of saikosaponins extend to the regulation of immune cell proliferation and activation, which are central to mounting and sustaining an immune response. Excessive proliferation of immune cells, particularly T cells, is a hallmark of many inflammatory and autoimmune diseases.

In vitro studies on Saikosaponin a have demonstrated a significant, concentration-dependent inhibition of T cell proliferation and activation stimulated by the mitogen concanavalin A (Con A). Further mechanistic investigation revealed that this anti-proliferative activity is due to an arrest of the cell cycle at the G0/G1 phase. This cell cycle arrest is achieved by modulating key regulatory proteins: Saikosaponin a was found to down-regulate the expression of Cyclin D3 and Cyclin-Dependent Kinase 6 (CDK6) while simultaneously up-regulating the protein level of the CDK inhibitor p27kip. Beyond halting proliferation, Saikosaponin a was also shown to selectively induce apoptosis (programmed cell death) in activated T cells, a process involving the mitochondrial pathway.

Interestingly, the effects on proliferation can be specific to the immune cell type. Research on Saikosaponin d showed that it decreased the proliferative response of spleen cells to T-cell mitogens, consistent with the effects of Saikosaponin a, but it increased the proliferative response to B-cell mitogens. nih.gov This suggests a differential modulatory role, potentially suppressing T-cell-mediated immunity while promoting B-cell responses.

Inflammasomes are multi-protein complexes within immune cells that, upon activation, trigger the maturation of highly pro-inflammatory cytokines like IL-1β and IL-18. frontiersin.orgnih.gov The NLRP3 inflammasome is one of the most well-characterized of these complexes and its aberrant activation is linked to numerous inflammatory diseases. nih.gov

While direct studies on Saikosaponin c's effect on inflammasomes are limited, research on the closely related Saikosaponin d provides significant insight into this potential mechanism of action. In a study using a model of liver fibrosis, Saikosaponin d was found to exert protective effects by negatively regulating the NLRP3 inflammasome. frontiersin.org The activation of the NLRP3 inflammasome requires the assembly of the NLRP3 sensor protein, the ASC adaptor protein, and pro-caspase-1. frontiersin.org Saikosaponin d was shown to inhibit this process, thereby suppressing the activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18. frontiersin.org This inhibitory action was linked to the compound's ability to reduce reactive oxygen species (ROS), a known trigger for NLRP3 activation. frontiersin.org These findings suggest that a key anti-inflammatory mechanism for saikosaponins may be the disruption of inflammasome activation pathways.

Antiviral Mechanisms of this compound

In addition to immunomodulatory effects, Saikosaponin c has been identified in in vitro screenings for its potential antiviral activities against several different viruses. The primary mechanism appears to be direct interference with the viral life cycle, particularly at the initial stages of infection.

Multiple in vitro studies have confirmed the ability of Saikosaponin c to inhibit viral infection. In a study examining a panel of saikosaponins (A, B2, C, and D), all tested compounds, including Saikosaponin c, demonstrated antiviral activity against human coronavirus 229E (HCoV-229E). nih.govnih.gov The proposed mode of action for the saikosaponin class involves interference with the early stages of the viral replication cycle, such as viral absorption and penetration into the host cell. nih.govnih.govresearchgate.net

Further evidence of this mechanism comes from studies on other viruses. Research on Feline Herpesvirus-1 (FHV-1) showed that the related Saikosaponin B2 blocks cellular entry by interacting with the viral surface glycoprotein (B1211001) gB, which is essential for the virus to attach to and enter host cells. mdpi.commdpi.com

Saikosaponin c has also been shown to inhibit the replication of other viruses. One study noted that Saikosaponin c displayed activity in inhibiting the DNA replication of the Hepatitis B virus (HBV). nih.gov More recently, it has been investigated as a potential antiviral agent against Largemouth bass ranavirus (LMBRaV), further expanding the range of viruses it may act upon. researchgate.net

| Virus | Cell Model | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| Human Coronavirus 229E (HCoV-229E) | MRC-5 cells | Significant inhibition of viral infection. nih.govnih.gov | Interference with early viral replication stages (absorption/penetration). nih.govresearchgate.net |

| Hepatitis B Virus (HBV) | Not specified | Inhibition of viral DNA replication. nih.gov | Interference with replication cycle. nih.gov |

| Largemouth bass ranavirus (LMBRaV) | Not specified | Potential antiviral activity. researchgate.net | Not specified. |

The host immune response is critical for controlling and clearing viral infections. While the primary antiviral mechanism identified for saikosaponins in vitro is the direct inhibition of viral entry and replication, their known immunomodulatory functions may also contribute to an antiviral state.

The modulation of cytokine and chemokine production, as detailed in section 4.1.1, is integral to shaping the host's response to pathogens. By altering the cytokine environment, Saikosaponin c could theoretically influence the recruitment and activation of immune cells involved in antiviral defense. For instance, its potential immunomodulatory effects have been noted in the context of its activity against LMBRaV. researchgate.net However, specific in vitro studies demonstrating that Saikosaponin c enhances key host antiviral pathways, such as the production of interferons, are not extensively detailed in the available literature. The current body of evidence points more strongly towards direct interference with the virus as the principal mechanism of its antiviral action in in vitro models.

Anti-cancer Mechanisms of this compound in Cancer Cell Lines

In vitro research into the biological activities of saikosaponins has revealed a range of effects, with some members of this family showing anti-cancer properties. However, studies focusing specifically on this compound, also known as Saikosaponin C, indicate that its effects differ significantly from other saikosaponins like Saikosaponin A and D. Contrary to exhibiting anti-cancer activities, research suggests that Saikosaponin C may promote processes that could potentially support tumor growth, such as angiogenesis. nih.gov

Inhibition of Cancer Cell Proliferation and Viability

Investigations into the effects of Saikosaponin C on cell growth have shown that it does not possess the inhibitory properties seen with other related compounds. nih.gov Specifically, one study reported that Saikosaponin C had no correlation with the inhibition of cell growth, a primary characteristic sought in potential anti-cancer agents. nih.gov This lack of cytotoxic or cytostatic activity against cancer cell lines in vitro suggests that its mechanism of action does not involve the direct suppression of cancer cell proliferation or viability.

Induction of Apoptosis and Necroptosis in Cancer Cells

The induction of programmed cell death, including apoptosis and necroptosis, is a key mechanism for many anti-cancer agents. nih.gov However, the available scientific literature from the conducted research does not provide evidence that this compound induces either apoptosis or necroptosis in cancer cells. The primary in vitro study on Saikosaponin C focused on its effects on endothelial cells rather than its ability to trigger cell death pathways in malignant cells. nih.gov

Suppression of Angiogenesis and Metastasis in vitro

A critical process for tumor growth and metastasis is angiogenesis, the formation of new blood vessels. nih.gov Anti-cancer therapies often aim to inhibit this process. However, in vitro studies on Saikosaponin C have demonstrated that it does not suppress angiogenesis but rather promotes it. nih.gov Research using Human Umbilical Vein Endothelial Cells (HUVECs) found that Saikosaponin C has a potent effect on inducing endothelial cell viability, growth, migration, and the formation of capillary-like tubes. nih.gov

This pro-angiogenic activity was linked to the upregulation of key signaling molecules and enzymes involved in blood vessel formation. nih.gov The findings indicate that Saikosaponin C may have potential for therapeutic angiogenesis in other contexts but is not suitable for cancer therapy due to its role in promoting vascular growth. nih.gov

| Cell Line | Compound | Observed Effect | Associated Mechanistic Factors |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Saikosaponin c | Potent induction of cell viability, growth, migration, and capillary tube formation. nih.gov | Increased gene expression or activation of Matrix Metalloproteinase-2 (MMP-2), Vascular Endothelial Growth Factor (VEGF), and p42/p44 Mitogen-Activated Protein Kinase (MAPK). nih.gov |

Modulation of Tumor Microenvironment Factors by this compound

The tumor microenvironment (TME) is a complex system of cells, signaling molecules, and extracellular matrix that influences tumor development. nih.gov Angiogenesis is a crucial component of the TME, supplying tumors with nutrients and oxygen. nih.gov By promoting the growth and migration of endothelial cells and inducing the expression of factors like VEGF and MMP-2, this compound actively modulates the TME. nih.gov This modulation, however, is pro-angiogenic, which is generally considered a factor that facilitates, rather than inhibits, tumor progression. nih.gov

Neuroprotective and Central Nervous System Effects of this compound in vitro

While other saikosaponins, such as Saikosaponin A, have been investigated for their neuroprotective effects, there is a lack of specific in vitro data on the direct effects of this compound on cells of the central nervous system. nih.gov

Neuroinflammation Pathways Inhibition

Direct in vitro research focusing specifically on the inhibition of neuroinflammation pathways by this compound is limited in publicly available scientific literature. The anti-inflammatory properties of the broader class of saikosaponins have been investigated, often showing modulation of key inflammatory mediators. monash.edunih.gov

In vitro models are crucial for elucidating the mechanisms by which compounds may exert anti-neuroinflammatory effects. nih.gov A common approach involves using microglial cell lines, such as BV-2, or primary microglia, which are the resident immune cells of the central nervous system. nih.gov Neuroinflammation in these models is typically induced by stimulants like lipopolysaccharide (LPS). monash.edunih.gov Researchers then measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), nitric oxide (NO), and the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). monash.edu The activation of signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, is a central focus of these investigations, as it is a key regulator of the inflammatory response. monash.edunih.gov

Neurotransmitter System Modulation

Currently, there is a notable lack of specific in vitro studies investigating the direct modulatory effects of this compound on neurotransmitter systems.

The investigation of how chemical compounds interact with neurotransmitter systems in vitro often involves sophisticated models, such as primary neuronal cultures or human induced pluripotent stem cell (iPSC)-derived neuronal/glial cells. nih.gov These models allow for the detailed study of key neurodevelopmental and functional processes, including neurotransmitter release, uptake, and receptor binding. nih.govmdpi.comnih.gov For instance, high-performance liquid chromatography (HPLC) can be employed to measure the release of neurotransmitters like glutamate (B1630785) and aspartate from cultured neurons, providing a sensitive and robust functional readout. nih.gov Such assays are critical for determining if a compound can perturb neurotransmission, which is a fundamental aspect of brain function. mdpi.comnih.gov Although these methodologies are well-established, their application to study the specific effects of this compound has not been reported in the available literature.

Cardioprotective Mechanisms of this compound in vitro

Myocardial Cell Protection from Ischemia/Reperfusion Injury

Specific in vitro data on the protective mechanisms of this compound in myocardial cells subjected to ischemia/reperfusion (I/R) injury are not well-documented in existing research. However, studies on other related saikosaponins provide a framework for how these compounds might act.

In vitro models of myocardial I/R injury are essential for studying cellular damage mechanisms, such as oxidative stress and apoptosis. nih.govmdpi.comsemanticscholar.org A widely used model involves exposing cardiomyocyte cell lines, like H9c2, to hypoxia (to simulate ischemia) followed by reoxygenation (to simulate reperfusion). nih.gov During this process, researchers typically assess cell viability, the release of damage markers like lactate (B86563) dehydrogenase (LDH), and the generation of reactive oxygen species (ROS). mdpi.comnih.gov

For example, studies on Saikosaponin d have shown that it can protect H9c2 cardiomyocytes from doxorubicin-induced injury by inhibiting excessive oxidative stress. nih.gov This was demonstrated by a reduction in malondialdehyde (MDA) levels and an increase in the activity of endogenous antioxidant enzymes. nih.gov Furthermore, the investigation of apoptotic pathways, including the expression of Bcl-2 family proteins (Bax and Bcl-2) and the activation of caspases, is a common approach to determine the protective effects of a compound. nih.gov Saponins (B1172615) from other plants have been shown to attenuate I/R-induced myocardial injury by inhibiting apoptosis and activating signaling pathways like the Akt pathway. nih.gov However, direct evidence of this compound engaging these specific cardioprotective mechanisms in vitro remains to be established.

Inhibition of Cardiac Fibrosis Markers

There is currently a lack of specific in vitro research detailing the inhibitory effects of this compound on markers of cardiac fibrosis. The potential anti-fibrotic activities of other saikosaponins, such as Saikosaponin a, have been explored, suggesting a possible area for future investigation for related compounds. nih.gov

In vitro assays for cardiac fibrosis are critical for drug discovery and typically involve the use of cardiac fibroblasts. frontiersin.orgresearchgate.net These cells can be stimulated with pro-fibrotic agents, most commonly Transforming Growth Factor-beta (TGF-β), to induce their differentiation into myofibroblasts, a key event in the fibrotic process. nih.gov The hallmarks of this transformation include the increased expression of alpha-smooth muscle actin (α-SMA) and excessive production of extracellular matrix proteins like collagen. nih.gov

Research on Saikosaponin a has demonstrated that it can ameliorate TGF-β-induced fibroblast activation by inhibiting the TGF-β/Smad signaling pathway. nih.gov The effectiveness of a compound in these models is often quantified by measuring changes in the expression of fibrotic markers and assessing cell proliferation. While these models and endpoints are well-established for screening anti-fibrotic potential, they have not yet been specifically applied to evaluate this compound in published studies.

Hepatoprotective Mechanisms of this compound in vitro

Protection Against Hepatocyte Injury and Apoptosis

While saikosaponins are generally investigated for hepatoprotective effects, in vitro studies have also highlighted their potential for hepatotoxicity, with different saponins acting through distinct mechanisms. arxiv.orgnih.gov Research directly comparing the effects of this compound (SSc) with other saikosaponins (SSa, SSb2, and SSd) on human hepatocyte L02 cells indicates that these structurally similar compounds possess varied cytotoxic profiles. arxiv.org

Hepatocyte injury and apoptosis are central to the pathogenesis of many liver diseases and can be triggered by various stimuli, including viruses, drugs, and metabolic stress. nih.govmdpi.comynu.edu.cn In vitro models, using cell lines like L02 or primary hepatocytes, are employed to dissect the molecular pathways of cell death, such as the activation of caspases and the release of mitochondrial factors like cytochrome c. arxiv.orgnih.govkoreamed.org

A comparative study on the hepatotoxicity of different saikosaponins revealed that their damaging effects on L02 cells occur via different pathways. arxiv.org For instance, Saikosaponin d was found to destroy the plasma membrane primarily by activating caspase-1, while Saikosaponin b2 caused mitochondrial damage. arxiv.org The specific mechanistic details regarding this compound's role in either inducing or protecting against hepatocyte injury and apoptosis are less defined in the literature compared to other saikosaponins. arxiv.org Studies on Saikosaponin d have shown it can ameliorate TAA-induced liver injury in animal models by suppressing inflammation and oxidative stress, but corresponding detailed in vitro mechanistic data for this compound is sparse. mdpi.com

| Saikosaponin | Primary Mechanism of Cytotoxicity | Reference |

|---|---|---|

| Saikosaponin b2 | Impairs mitochondrial respiratory chain complex III, leading to mPTP opening | arxiv.org |

| Saikosaponin d | Destroys plasma membrane through activation of caspase-1 | arxiv.org |

| This compound | Mechanism less defined; part of comparative toxicity studies | arxiv.org |

Modulation of Hepatic Lipid Metabolism

There is no available research on the effects of this compound on hepatic lipid metabolism in in vitro models. Studies investigating its impact on key indicators of liver cell health and fat regulation, such as lipid accumulation, triglyceride content, and the expression of genes related to fatty acid synthesis and oxidation (e.g., SREBP-1c, PPAR-α), have not been published. Consequently, no data exists to populate tables or detail the molecular mechanisms by which this compound might influence hepatic steatosis.

Renal Protective Mechanisms of this compound in vitro

Similarly, the scientific literature lacks in vitro studies on the renal protective mechanisms of this compound.

Protection Against Renal Cell Damage

There are no published findings on whether this compound can protect renal cells from damage in vitro. Research examining its potential to mitigate injury in kidney cell lines, such as HK-2 cells, through mechanisms like reducing apoptosis or oxidative stress, is currently absent.

Anti-fibrotic Effects in Renal Cells

The potential anti-fibrotic properties of this compound in renal cells have not been explored in vitro. There is no data on its ability to counteract the effects of pro-fibrotic stimuli, such as TGF-β1, or to modulate the expression of key fibrosis markers like collagen, α-smooth muscle actin (α-SMA), and fibronectin in renal cell models.

Investigation of Hydroxysaikosaponin C in Animal Models Mechanistic & Pathophysiological Insight

Anti-inflammatory Models and Hydroxysaikosaponin c Intervention

The anti-inflammatory potential of saikosaponins, the family to which this compound belongs, has been explored in both acute and chronic inflammation animal models. These studies offer insights into the molecular pathways modulated by these compounds.

Mechanism-based Analysis in Acute Inflammation Models (e.g., paw edema, pleurisy)

Acute inflammation is the body's initial response to harmful stimuli. Well-established animal models like carrageenan-induced paw edema and pleurisy are used to screen and understand the mechanisms of anti-inflammatory agents.

In the carrageenan-induced paw edema model , an irritant (carrageenan) is injected into the paw of a rodent, leading to a localized inflammatory response characterized by swelling (edema). phytopharmajournal.comnih.gov This model is biphasic. The initial phase involves the release of histamine (B1213489) and serotonin, while the later phase is mediated by prostaglandins, cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), and the enzyme cyclooxygenase-2 (COX-2). phytopharmajournal.comnih.gov Studies on saikosaponins, such as saikosaponin a and saikosaponin d, have demonstrated significant anti-inflammatory activity in this model. nih.gov The underlying mechanism appears to be the inhibition of pro-inflammatory cytokine production (TNF-α and IL-6) and the suppression of iNOS and COX-2 expression. nih.gov This is achieved, at least in part, by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. nih.gov Furthermore, saikosaponins have been shown to modulate the metabolism of arachidonic acid, a key molecule in the inflammatory cascade. nih.gov

| Acute Inflammation Model | Key Inflammatory Mediators Investigated | Observed Mechanistic Effects of Related Saikosaponins |

| Carrageenan-Induced Paw Edema | TNF-α, IL-1β, IL-6, COX-2, iNOS, Prostaglandins | Inhibition of cytokine and enzyme expression, suppression of NF-κB activation, modulation of arachidonic acid metabolism. |

| Pleurisy | Inflammatory cell infiltration, pleural exudate, cytokines | (Potential) Reduction of inflammatory cell influx and fluid accumulation based on general anti-inflammatory properties. |

Chronic Inflammatory Disease Models (e.g., arthritis, colitis) - Mechanistic Efficacy

Chronic inflammatory diseases represent a persistent and dysregulated inflammatory response. Animal models of arthritis and colitis are crucial for understanding the long-term efficacy and mechanisms of potential treatments.

Arthritis , particularly rheumatoid arthritis, is often studied using the collagen-induced arthritis (CIA) model in mice. meliordiscovery.comnih.govmdbioproducts.com This model mimics many features of human rheumatoid arthritis, including joint inflammation, cartilage destruction, and bone erosion. mdbioproducts.com While direct studies on this compound in the CIA model are limited, research on other saikosaponins, like Saikosaponin a, has shown potential in mitigating inflammation in chondrocytes (cartilage cells) by inhibiting inflammatory mediators like PGE2 and nitric oxide, as well as matrix metalloproteinases (MMPs) that degrade cartilage. nih.gov The mechanism involves the suppression of the NF-κB pathway. nih.gov

Colitis , an inflammation of the colon, is frequently modeled using dextran sulfate (B86663) sodium (DSS)-induced colitis in mice. nih.govtdblabs.sebiorxiv.org This model mimics features of human inflammatory bowel disease (IBD). Studies on Saikosaponin d have shown that it can ameliorate DSS-induced colitis by reducing the disease activity index, improving pathological characteristics, and increasing colon length. nih.govlatrobe.edu.au Mechanistically, Saikosaponin d was found to suppress the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and increase the anti-inflammatory cytokine IL-10 by inhibiting the NF-κB signaling pathway. nih.govlatrobe.edu.au It also helped to protect the intestinal barrier and modulate the gut microbiota. nih.govlatrobe.edu.au

| Chronic Disease Model | Key Pathophysiological Features | Mechanistic Efficacy of Related Saikosaponins |

| Collagen-Induced Arthritis (CIA) | Joint inflammation, cartilage degradation, bone erosion. | Inhibition of inflammatory mediators (PGE2, NO) and MMPs in chondrocytes via NF-κB pathway suppression. |

| Dextran Sulfate Sodium (DSS)-Induced Colitis | Colon inflammation, intestinal barrier dysfunction, gut microbiota dysbiosis. | Reduction of pro-inflammatory cytokines, enhancement of anti-inflammatory cytokines, inhibition of NF-κB activation, and modulation of gut microbiota. nih.govlatrobe.edu.au |

Antiviral Activity of this compound in Animal Models

The potential of saikosaponins to combat viral infections has been investigated in various in vivo models. These studies focus on the ability of these compounds to reduce viral replication and modulate the host immune response.

Viral Load and Pathogenesis Modulation

A key measure of antiviral efficacy is the reduction of viral load, which can in turn lessen the severity of the disease (pathogenesis). In a study on largemouth bass infected with ranavirus, Saikosaponin C demonstrated a notable antiviral effect. monash.edu

In a mouse model of influenza A virus (H1N1) infection, a related compound, Saikosaponin A, was shown to attenuate viral replication. monash.edunih.gov This reduction in viral load was associated with decreased lung pathology. monash.edunih.gov In vitro studies on various saikosaponins, including Saikosaponin C, against human coronavirus 229E suggest that these compounds may interfere with the early stages of viral replication, such as attachment and penetration into host cells. nih.gov

| Virus Model | Animal Model | Effect on Viral Load and Pathogenesis |

| Ranavirus | Largemouth Bass | Demonstrated antiviral effect. monash.edu |

| Influenza A virus (H1N1) | Mice | Attenuated viral replication and reduced lung histopathology. monash.edunih.gov |

Immune Response Enhancement in Infected Animals

An effective antiviral agent not only inhibits the virus but also beneficially modulates the host's immune response to prevent excessive inflammation and tissue damage. Saikosaponins have demonstrated immunomodulatory effects in vivo. nih.gov

In the influenza A virus-infected mouse model, Saikosaponin A was found to exert immunomodulatory effects by selectively reducing the recruitment of neutrophils and monocytes to the lungs during the peak of the innate immune response. monash.edunih.gov This suggests a mechanism for reducing virus-induced lung injury. Furthermore, Saikosaponin-d has been shown to stimulate various immunological functions in mice, including enhancing the antibody response and augmenting the proliferation of spleen cells (T- and B-lymphocytes). nih.gov It also appears to activate macrophage functions, which are crucial for clearing pathogens. nih.gov This suggests that saikosaponins may help in orchestrating a more effective and less damaging immune response to viral infections.

Anti-cancer Studies of this compound in Xenograft and Syngeneic Models (Mechanistic Insights)

The anti-cancer potential of saikosaponins is an active area of research, with studies employing xenograft and syngeneic animal models to understand their in vivo efficacy and mechanisms.

Xenograft models involve transplanting human tumor cells into immunodeficient mice. nih.govresearchgate.net This allows for the study of the direct effects of a compound on human cancer cell growth in a living organism. Studies on related saikosaponins, such as Saikosaponin d, have shown a reduction in tumor growth in a xenograft mouse model of liver cancer. nih.gov In a xenograft model of non-small cell lung cancer, Saikosaponin d was found to have synergistic effects with the chemotherapy drug gefitinib (B1684475) in inhibiting tumor growth. tandfonline.com

Syngeneic models utilize tumor cells derived from the same inbred strain of immunocompetent mice, allowing for the investigation of the interplay between the compound, the tumor, and a fully functional immune system. taconic.comcrownbio.comtaconic.com This is particularly important for evaluating immunomodulatory anti-cancer agents. While specific studies on this compound in syngeneic models are not prevalent, research on Saikosaponin d in a murine model of pancreatic cancer has revealed that it can modulate the immunosuppressive tumor microenvironment. nih.gov Specifically, it was found to decrease the polarization of tumor-associated macrophages towards an M2 phenotype, which is generally considered to be pro-tumoral. nih.gov

The anti-cancer mechanisms of saikosaponins are thought to involve the induction of programmed cell death, including apoptosis and pyroptosis. nih.gov For instance, Saikosaponin d has been shown to enhance apoptosis in liver cancer cells and induce G1-phase cell cycle arrest and apoptosis in lung cancer cells. tandfonline.com

| Cancer Model Type | Description | Mechanistic Insights from Related Saikosaponins |

| Xenograft Model | Human tumor cells implanted in immunodeficient mice. nih.govresearchgate.net | Reduction of tumor growth, synergistic effects with chemotherapy. nih.govtandfonline.com |

| Syngeneic Model | Murine tumor cells implanted in immunocompetent mice of the same strain. taconic.comcrownbio.comtaconic.com | Modulation of the tumor microenvironment, such as decreasing pro-tumoral macrophage polarization. nih.gov |

Tumor Growth Inhibition and Regression Mechanisms

Studies in various animal models have demonstrated the capacity of certain saikosaponins to inhibit tumor growth by targeting fundamental cellular processes. Saikosaponin D (SSd), for instance, has been shown to exert anti-tumor effects on a variety of cancer cells through multiple mechanisms. aginganddisease.org Research indicates that SSd can induce apoptosis (programmed cell death) and autophagy, processes that are critical for eliminating malignant cells. elsevierpure.comnih.gov

In a xenograft mouse model using hepatocellular carcinoma cells, administration of SSd led to a significant reduction in tumor growth. core.ac.uk The underlying mechanism involves the inhibition of key signaling pathways that cancer cells rely on for proliferation and survival. For example, some saikosaponins have been found to inhibit the STAT3 pathway, which is often aberrantly activated in cancer. aginganddisease.org Another significant mechanism is the inhibition of the Hedgehog signaling pathway, as demonstrated by Saikosaponin B1 and Saikosaponin D in medulloblastoma allograft mice, resulting in tumor growth inhibition ratios of approximately 50% and 70%, respectively. nih.gov These actions disrupt the cancer cells' ability to multiply and lead to a reduction in tumor size.

Table 1: Effects of Saikosaponins on Tumor Growth in Animal Models

| Saikosaponin Studied | Animal Model | Cancer Type | Key Mechanistic Finding | Observed Effect |

|---|---|---|---|---|

| Saikosaponin A (SSa) | BALB/c Mice | Orthotopic 4T1 Breast Cancer | Suppression of VEGFR2 Signaling | 53.1% reduction in tumor volume compared to control. uni.lu |

| Saikosaponin D (SSd) | Allograft Mice | Medulloblastoma | Inhibition of Hedgehog (Hh) signaling pathway | ~70% tumor growth inhibition. nih.gov |

| Saikosaponin b2 (SSb2) | H22 Tumor-bearing Mice | Liver Cancer | Inhibition of Angiogenesis | Significant decrease in tumor weight and microvessel density. medchemexpress.com |

Metastasis Suppression and Angiogenesis Inhibition Mechanisms

The spread of cancer, or metastasis, is a complex process that relies on the formation of new blood vessels, a process known as angiogenesis. Several saikosaponins have been investigated for their ability to interfere with these critical steps in cancer progression.

Saikosaponin A (SSa) has been shown to suppress angiogenesis by directly blocking the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-mediated signaling pathway. uni.luscribd.com This receptor is crucial for the proliferation, migration, and tube formation of endothelial cells, which form the lining of blood vessels. In animal models, including the chick embryo chorioallantoic membrane (CAM) and Matrigel plug assays, SSa significantly inhibited the formation of new blood vessels. uni.lu This anti-angiogenic effect contributes to its ability to inhibit tumor growth by cutting off the tumor's supply of nutrients and oxygen. uni.luscribd.com Similarly, Saikosaponin b2 (SSb2) was found to inhibit tumor angiogenesis in liver cancer models by down-regulating the VEGF/ERK/HIF-1α signaling pathway. medchemexpress.com

Regarding metastasis, Saikosaponin D (SSd) was found to reduce the lung metastasis of colorectal cancer cells in a mouse model. elsevierpure.com The mechanisms implicated in this effect were the induction of apoptosis and autophagy within the cancer cells, which prevents them from surviving and establishing secondary tumors. elsevierpure.com

Table 2: Anti-Angiogenesis and Anti-Metastasis Mechanisms of Saikosaponins

| Saikosaponin Studied | Model System | Focus Area | Key Pathway/Mechanism Modulated | Research Finding |

|---|---|---|---|---|

| Saikosaponin A (SSa) | Orthotopic 4T1 Breast Cancer Mouse Model | Angiogenesis | VEGFR2 Signaling Pathway | Significantly decreased tumor microvessel density. uni.lu |

| Saikosaponin b2 (SSb2) | H22 Liver Cancer Mouse Model | Angiogenesis | VEGF/ERK/HIF-1α Signaling | Inhibited angiogenesis in tumor tissue. medchemexpress.com |

| Saikosaponin D (SSd) | CT26 Lung Metastasis Mouse Model | Metastasis | Induction of Autophagy and Apoptosis | Suppressed the survival and lung metastasis of colorectal cancer cells. elsevierpure.com |

Immunomodulation within the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression and response to therapy. Modulating the TME to favor an anti-tumor immune response is a key strategy in cancer treatment. Research into saikosaponins suggests they can influence this environment.

Saikosaponin d (SSd) has been shown to modulate the polarization of tumor-associated macrophages (TAMs) in animal models of pancreatic cancer. nih.gov TAMs can exist in different states, with some promoting tumor growth and others supporting an anti-tumor response. SSd was found to shift the balance towards the anti-tumor phenotype by deactivating the PI3K/AKT/mTOR signaling pathway. nih.gov This modulation of immune cells within the TME represents a significant mechanism by which saikosaponins can contribute to anti-cancer effects, turning the local environment from one that is immunosuppressive to one that is immunostimulatory.

Neuroprotective Effects of this compound in Animal Models of Neurological Disorders

Ischemic Brain Injury Models – Mechanistic Recovery